molecular formula C7H8BrN B181089 4-Bromobenzylamine CAS No. 3959-07-7

4-Bromobenzylamine

Cat. No.: B181089
CAS No.: 3959-07-7
M. Wt: 186.05 g/mol
InChI Key: XRNVSPDQTPVECU-UHFFFAOYSA-N
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Description

4-Bromobenzylamine, also known as p-bromobenzylamine, is an organic compound with the molecular formula C7H8BrN. It is a clear, colorless to light yellow liquid with a pungent odor. This compound is an aryl bromide and is used in various chemical reactions and applications due to its unique properties .

Safety and Hazards

4-Bromobenzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Relevant Papers

The selective formation of nitrile or imine from BBA in the presence of red copper has been reported . The formal [4+4] reaction of BBA to form 2,6,9-triazabicyclo[3.3.1]nonane derivatives has been investigated .

Mechanism of Action

Target of Action

4-Bromobenzylamine, also known as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), is a highly selective neurotoxin . Its primary targets are the noradrenergic projections originating from the locus coeruleus (LC) . The LC is a nucleus in the pons of the brainstem involved with physiological responses to stress and panic.

Mode of Action

This compound interacts with the norepinephrine transporter (NET) . It accumulates intraneuronally and produces nerve terminal degeneration via alkylation of diverse neuronal structures . This interaction results in the permanent denervation of distal noradrenergic projection areas (neocortex, hippocampus, spinal cord), accompanied by noradrenergic hyperinnervation in regions proximal to the LC cell bodies (cerebellum, pons–medulla) .

Biochemical Pathways

The compound’s action affects the noradrenergic system , altering the postnatal development of this system . It also stimulates norepinephrine (NE) release and increases the turnover rate of NE .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier . The systemic administration of DSP-4 has a rapid dose-dependent depleting effect on the endogenous NE level .

Result of Action

The systemic DSP-4 treatment of newborn rats results in an alteration in the postnatal development of the noradrenergic system . This includes the permanent denervation of distal noradrenergic projection areas and noradrenergic hyperinnervation in regions proximal to the LC cell bodies . These changes are more pronounced in rats treated with DSP-4 at an early age .

Action Environment

The environment can influence the action of this compound. For instance, the age of the rat at the time of DSP-4 injection is important in determining the nature of the long-term changes in the noradrenergic system . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylamine can be synthesized through several methods, one of which involves the reductive amination of 4-bromobenzaldehyde. In this process, 4-bromobenzaldehyde is reacted with ammonium hydroxide and hydrogen in ethanol at 130°C under high pressure for 12 hours . Another method involves the reaction of benzyl bromide with acetamide, followed by hydrolysis with concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzylamines.

    Oxidation: Nitriles and imines.

    Reduction: Reduced derivatives of this compound.

Comparison with Similar Compounds

4-Bromobenzylamine can be compared with other similar compounds such as:

  • 4-Chlorobenzylamine
  • 4-Iodobenzylamine
  • 3-Bromobenzylamine
  • 4-Methylbenzylamine

Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the bromine atom allows for selective formation of nitriles or imines in the presence of red copper, a reaction not commonly observed with other benzylamines .

Properties

IUPAC Name

(4-bromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNVSPDQTPVECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192704
Record name 4-Bromobenzylamine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3959-07-7
Record name 4-Bromobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3959-07-7
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Record name 4-Bromobenzylamine
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Record name 4-Bromobenzylamine
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Record name 4-bromobenzylamine
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Record name 4-BROMOBENZYLAMINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of azide 55 (0.75 g, 3.54 mmol) in anhydrous methanol (10 mL) was added triphenylphosphine (1.39 g, 5.31 mmol) and the mixture was heated under reflux for 1.5 hours. The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (acetone-hexane) to yield product 56 in 63% yield (0.41 g).
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

4-Bromobenzylamine hydrochloride (500 mg) was dissolved in water (25 mL) and 1 M NaOH (2 mL) was added. The mixture was extracted with CH2Cl2 (3×30 mL) and the combined organic layers were concentrated in vacuo to a clear oil. The resulting 4-bromobenzylamine afforded 51 mg of the title compound as a white solid. Physical characteristics. 1H NMR (300 MHz, DMSO-d6) δ 10.54, 8.54, 7.54-7.51, 7.29-7.26, 6.85, 6.36, 6.25, 5.24, 4.68, 4.50, 3.90, 3.75-3.67, 2.77-2.65, 2.28; HRMS (ESI) m/z 514.0994 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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